9-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-3,4-dihydro-[1,3]thiazino[2,3-b]quinazolin-6(2H)-one
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Overview
Description
9-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-3,4-dihydro-[1,3]thiazino[2,3-b]quinazolin-6(2H)-one is a complex organic compound that belongs to the class of thiazinoquinazolinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-3,4-dihydro-[1,3]thiazino[2,3-b]quinazolin-6(2H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Piperazine Derivative: The starting material, 2,5-dimethylphenylamine, is reacted with piperazine in the presence of a coupling agent such as carbonyldiimidazole (CDI) to form the piperazine derivative.
Cyclization: The piperazine derivative is then subjected to cyclization with 2-aminobenzothiazole under acidic conditions to form the thiazinoquinazolinone core.
Final Coupling: The final step involves the coupling of the thiazinoquinazolinone core with a carbonylating agent to introduce the carbonyl group at the desired position.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its interactions with biological targets are of particular interest for developing new drugs.
Medicine
The compound has shown promise in preclinical studies as a potential therapeutic agent for treating various diseases, including cancer and neurological disorders. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 9-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-3,4-dihydro-[1,3]thiazino[2,3-b]quinazolin-6(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to a cascade of biochemical events that result in its therapeutic effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Thiazinoquinazolinones: Other compounds in this class share a similar core structure but differ in the substituents attached to the core.
Piperazine Derivatives: Compounds with a piperazine ring and various substituents, such as 1-(2,5-dimethylphenyl)piperazine.
Uniqueness
What sets 9-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-3,4-dihydro-[1,3]thiazino[2,3-b]quinazolin-6(2H)-one apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
9-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-3,4-dihydro-2H-[1,3]thiazino[2,3-b]quinazolin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2S/c1-16-4-5-17(2)21(14-16)26-9-11-27(12-10-26)22(29)18-6-7-19-20(15-18)25-24-28(23(19)30)8-3-13-31-24/h4-7,14-15H,3,8-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDXJWAFDKWHMAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)C(=O)N5CCCSC5=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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